molecular formula C10H15NO B6177017 2-(6-methylpyridin-2-yl)butan-2-ol CAS No. 2551117-60-1

2-(6-methylpyridin-2-yl)butan-2-ol

Cat. No. B6177017
CAS RN: 2551117-60-1
M. Wt: 165.2
InChI Key:
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Description

Synthesis Analysis

The synthesis of 2-methylpyridines, which are similar to the compound , has been achieved using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . This method is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .


Physical And Chemical Properties Analysis

2-(6-methylpyridin-2-yl)butan-2-ol is a colorless liquid with a boiling point of 204-205°C. Its molecular formula is C12H17NO, and it has a molecular weight of 191.27 g/mol.

Future Directions

The future directions for the study and application of 2-(6-methylpyridin-2-yl)butan-2-ol could involve its use in various fields of research and industry, given its high reactivity. Further studies could also explore its potential biological activities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(6-methylpyridin-2-yl)butan-2-ol involves the alkylation of 6-methylpyridine with 2-chlorobutane, followed by reduction of the resulting intermediate to yield the final product.", "Starting Materials": [ "6-methylpyridine", "2-chlorobutane", "Sodium hydride (NaH)", "Tetrahydrofuran (THF)", "Sodium borohydride (NaBH4)", "Methanol (MeOH)" ], "Reaction": [ "Step 1: Dissolve 6-methylpyridine (1.0 equiv) in dry THF and cool the solution to 0°C.", "Step 2: Add NaH (1.2 equiv) to the solution and stir for 30 minutes to generate the pyridine anion.", "Step 3: Add 2-chlorobutane (1.1 equiv) dropwise to the reaction mixture and stir for 24 hours at room temperature.", "Step 4: Quench the reaction by adding water and extract the organic layer with dichloromethane.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 6: Dissolve the resulting intermediate in MeOH and add NaBH4 (1.2 equiv) to the solution.", "Step 7: Stir the reaction mixture for 24 hours at room temperature.", "Step 8: Quench the reaction by adding water and extract the organic layer with dichloromethane.", "Step 9: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to yield the final product." ] }

CAS RN

2551117-60-1

Product Name

2-(6-methylpyridin-2-yl)butan-2-ol

Molecular Formula

C10H15NO

Molecular Weight

165.2

Purity

95

Origin of Product

United States

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